5-Ethoxy-2-(2-thienyl)-1,3-oxazole
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5-Ethoxy-2-(2-thienyl)-1,3-oxazole, a related compound, 2-phenyl/(2-thienyl)-5-(het)arylthiazole-4-(N-alkyl) carboxamides, has been synthesized from enamide-N-(alkyl)amides . This might suggest potential synthetic pathways for this compound.Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives, including 5-ethoxy-2-(2-thienyl)-1,3-oxazole, have been synthesized and evaluated for antimicrobial activities. Research by Bektaş et al. (2007) in "Molecules" demonstrated that these compounds possess good to moderate activities against various test microorganisms. This highlights the potential use of this compound in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Azaheterocycles Synthesis
Goryaeva et al. (2015) in the "Beilstein Journal of Organic Chemistry" explored the interaction of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole, leading to the efficient synthesis of novel azaheterocycles. This research signifies the role of this compound in the creation of new compounds with potential applications in various fields of chemistry and pharmacology (Goryaeva et al., 2015).
Efficient Synthesis of 5-Ethoxyoxazoles
Huang et al. (2009) in "Synlett" described an efficient method for synthesizing 5-ethoxyoxazoles, including this compound. This method involves an aza-Wittig reaction, underscoring the compound's significance in organic synthesis and potential pharmaceutical applications (Huang, Nie, & Ding, 2009).
Development of Coordination Chemistry
The study by Gómez et al. (1999) in "Coordination Chemistry Reviews" discussed the use of 1,3-oxazole ligands, including this compound, in transition metal-catalyzed asymmetric syntheses. These ligands are versatile and easily modifiable, making them valuable in the development of coordination chemistry and asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).
Fluorescence Chemosensors
Liu et al. (2022) in the "New Journal of Chemistry" developed chemosensors derived from 5-(thiophene-2-yl)oxazole, potentially including this compound, for detecting Ga3+. These sensors are designed using a fluorescence turn-on strategy, indicating the utility of the compound in the development of sensitive and selective detection tools (Liu et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-ethoxy-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-11-8-6-10-9(12-8)7-4-3-5-13-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIXTMZYVZPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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